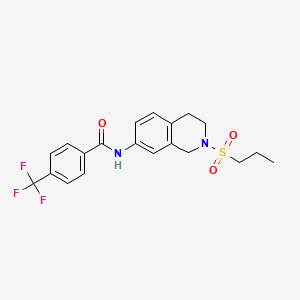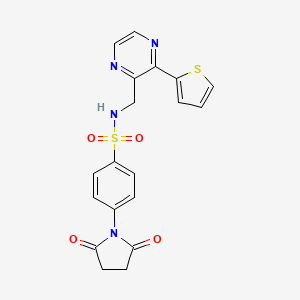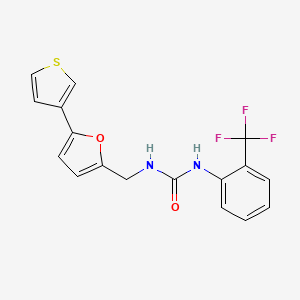![molecular formula C11H21NO3 B2946429 tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate CAS No. 1909306-47-3](/img/structure/B2946429.png)
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1909306-47-3 . It has a molecular weight of 215.29 and its IUPAC name is tert-butyl (2- (3-hydroxycyclobutyl)ethyl)carbamate . It is in powder form .
Synthesis Analysis
The compound was prepared using a method from the literature . This involved the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of the compound shows fairly conventional bond lengths and angles . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O (1)–C (1)–N (1)– (O3) of +2.1 (2)° . This is characteristic of the compounds of Figure 1 with none having a corresponding torsion angle above 12° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.29 . It is a powder and is stored at room temperature .作用機序
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten inhibits the reabsorption of glucose in the kidneys by blocking SGLT2. SGLT2 is responsible for the reabsorption of glucose in the proximal tubule of the kidneys. By inhibiting SGLT2, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten increases the excretion of glucose in the urine, leading to a reduction in blood glucose levels.
Biochemical and Physiological Effects:
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has been shown to have several biochemical and physiological effects. It reduces blood glucose levels, improves insulin sensitivity, and reduces body weight. tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has also been shown to reduce blood pressure and improve lipid profiles.
実験室実験の利点と制限
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has several advantages for lab experiments. It is a potent and selective inhibitor of SGLT2, making it a useful tool for studying the role of SGLT2 in glucose homeostasis. However, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has limitations in lab experiments as it is a drug and may have off-target effects that could confound results.
将来の方向性
Several future directions for tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten research include investigating its potential in the treatment of heart failure, chronic kidney disease, and non-alcoholic fatty liver disease. Additionally, further research is needed to understand the long-term effects of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten on glucose homeostasis, insulin sensitivity, and cardiovascular health. Finally, the development of new SGLT2 inhibitors with improved selectivity and potency may lead to the development of more effective treatments for type 2 diabetes mellitus and other related diseases.
Conclusion:
In conclusion, tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten is a potent and selective inhibitor of SGLT2 that has shown promise in the treatment of type 2 diabetes mellitus and other related diseases. Its mechanism of action involves inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels. Further research is needed to fully understand the potential of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten in the treatment of various diseases and to develop more effective treatments.
合成法
The synthesis of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 3-hydroxycyclobutanone in the presence of a base. The reaction yields tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate, which is then purified by column chromatography.
科学的研究の応用
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has been extensively studied for its potential in the treatment of type 2 diabetes mellitus. It has been shown to reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidneys. tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamaten has also been studied for its potential in the treatment of heart failure, chronic kidney disease, and non-alcoholic fatty liver disease.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWHLLTEGUAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909306-47-3 |
Source


|
| Record name | tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)


![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![[6-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2946354.png)



![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)

